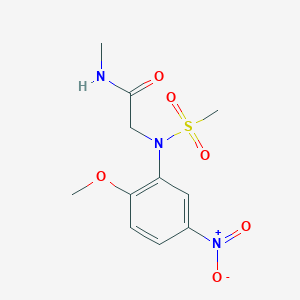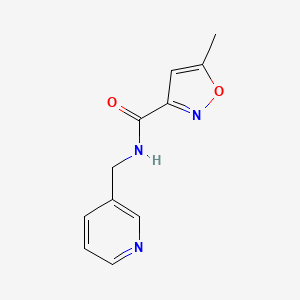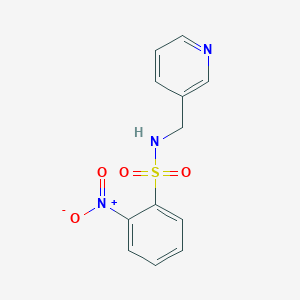![molecular formula C12H16BrNO3S B5888660 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine, also known as BMS-204352, is a chemical compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects. For example, in the case of phosphodiesterase-5 inhibition, the increased levels of cyclic guanosine monophosphate (cGMP) can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has various biochemical and physiological effects. For example, in vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells. Additionally, animal studies have shown that this compound can improve cognitive function and memory in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine in lab experiments is its specificity for certain phosphodiesterase enzymes. This allows for targeted inhibition and can help to avoid off-target effects. However, one limitation of using this compound is its relatively low potency compared to other phosphodiesterase inhibitors.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has primarily focused on its potential use as a therapeutic agent. Studies have shown that this compound has inhibitory effects on certain enzymes, such as phosphodiesterase-5 and phosphodiesterase-9, which are involved in various physiological processes. This inhibition can lead to potential therapeutic applications in conditions such as erectile dysfunction, pulmonary hypertension, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFXBSCOHNTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)



![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)